N-(2,6-diethylphenyl)-4-(1-piperidinylmethyl)benzamide is a synthetic compound investigated for its potential as an endothelin receptor antagonist. Endothelin receptors, specifically the ETA subtype, are implicated in various physiological processes, including vasoconstriction and cell proliferation. [ [] ] Research on this compound focuses on understanding its interactions with endothelin receptors and its potential for developing treatments for conditions like neointimal hyperplasia, a thickening of artery walls often occurring after vascular injury. [ [] ]
N-(2,6-diethylphenyl)-4-(1-piperidinylmethyl)benzamide acts as a selective antagonist of the endothelin ETB receptor. [ [] ] This means it binds to the ETB receptor, blocking the binding of endothelin-1 (ET-1), the natural ligand. By inhibiting ET-1 binding to ETB receptors, this compound disrupts the downstream signaling pathways associated with ETB receptor activation.
The primary application of N-(2,6-diethylphenyl)-4-(1-piperidinylmethyl)benzamide in scientific research is as a pharmacological tool for investigating the role of the endothelin ETB receptor in vascular pathologies, particularly neointimal hyperplasia. [ [] ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2